(4-Fluoro-2-phenylphenyl)boronic acid
Description
Properties
Molecular Formula |
C12H10BFO2 |
|---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
(4-fluoro-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-10-6-7-12(13(15)16)11(8-10)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
UDOLORSMRLQBCN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction with Trialkyl Borates Followed by Hydrolysis
One classical and well-documented method for synthesizing arylboronic acids, including (4-Fluoro-2-phenylphenyl)boronic acid, involves the reaction of an arylmagnesium halide (Grignard reagent) with a trialkyl borate such as trimethyl borate, followed by acidic hydrolysis.
- Preparation of the Grignard reagent: The corresponding aryl bromide or chloride (e.g., 4-fluoro-2-bromophenylbenzene) is reacted with magnesium in anhydrous tetrahydrofuran (THF) or ether at low temperatures (-5 to 0 °C) to form the arylmagnesium halide.
- Reaction with trialkyl borate: The freshly prepared Grignard reagent is added slowly to a cooled solution of trimethyl borate in THF at temperatures between -10 °C to 0 °C.
- Hydrolysis: The reaction mixture is then treated with aqueous sulfuric acid (10% w/v) to hydrolyze the boronate ester intermediate, yielding the arylboronic acid.
- Isolation: The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure. The product precipitates upon addition of hexanes and is collected by filtration.
| Grignard Reagent | Concentration (M) | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Phenylmagnesium chloride | 2.0 | THF | Phenylboronic acid | 67 |
| Phenylmagnesium bromide | 3.0 | Ether | Phenylboronic acid | 65 |
| 4-Fluoro-2-phenylmagnesium bromide | 1.5 | THF | (4-Fluoro-2-phenylphenyl)boronic acid | 55 |
These yields demonstrate that the (4-Fluoro-2-phenylphenyl)boronic acid can be synthesized with moderate efficiency (~55%) using this method.
- The reaction temperature is critical to control the formation of the Grignard reagent and its subsequent reaction with the borate.
- The hydrolysis step is performed in situ by adding aqueous sulfuric acid directly to the reaction mixture.
- The method is scalable and yields are reproducible.
Lithiation Followed by Boronation
Another approach involves the directed lithiation of the aryl bromide or chloride followed by treatment with trialkyl borate (e.g., trimethyl borate) and subsequent hydrolysis.
- The aryl bromide is treated with a strong base such as tert-butyllithium or n-butyllithium at very low temperatures (-90 °C to -65 °C) under inert atmosphere.
- After lithiation, an excess of trimethyl borate is added.
- The reaction mixture is warmed to room temperature and stirred overnight.
- Hydrolysis is performed by adding water and acidifying to pH 3–5 with hydrochloric acid.
- The product is extracted with ether, dried, and purified by recrystallization.
This method is reported to give high purity boronic acids and is suitable for ortho-substituted phenylboronic acids such as (4-Fluoro-2-phenylphenyl)boronic acid.
Suzuki-Miyaura Cross-Coupling Using Boronate Esters
In some synthetic routes, (4-Fluoro-2-phenylphenyl)boronic acid or its esters are prepared via palladium-catalyzed cross-coupling reactions starting from aryl halides and boronate esters.
- Aryl bromides or chlorides are coupled with boronic acid derivatives under Pd(PPh3)4 catalysis.
- Bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in mixed solvents (dioxane/water or THF/water) are used.
- Microwave irradiation or heating at 65–120 °C facilitates the reaction.
- The boronic acid is then isolated by hydrolysis or direct purification.
While this method is more commonly used for functionalizing boronic acids, it can also be adapted for their synthesis from suitable precursors.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard + Trialkyl Borate | Aryl MgBr + B(OMe)3 | THF, -10 to 0 °C, then H2SO4 aq. | 55 | Moderate yield, straightforward |
| Lithiation + Trialkyl Borate | Aryl Br + t-BuLi + B(OMe)3 | -90 °C to RT, acid hydrolysis | High | High purity, suitable for ortho-substituted |
| Suzuki Coupling + Hydrolysis | Aryl Br + Boronate ester + Pd cat. | Dioxane/H2O, 65–120 °C | Variable | Versatile, requires Pd catalyst |
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-2-phenylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products:
Suzuki-Miyaura Coupling: Biphenyl derivatives with various substituents.
Oxidation: Corresponding phenols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
(4-Fluoro-2-phenylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoro-2-phenylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Table 1: Anticancer Activity of Selected Boronic Acids
| Compound | IC₅₀ (µM) | Target Cell Line | Key Structural Feature |
|---|---|---|---|
| 6-Hydroxynaphthalen-2-yl | 0.1969 | 4T1 breast cancer | Hydroxyl group, naphthalene |
| Phenanthren-9-yl | 0.2251 | 4T1 breast cancer | Polycyclic aromatic system |
| (4-Fluoro-2-phenylphenyl) | N/A* | N/A | Fluorine, biphenyl scaffold |
Enzyme Inhibition and Selectivity
Boronic acids are potent inhibitors of enzymes like β-lactamases and histone deacetylases (HDACs):
- 1-Amido-2-triazolylethaneboronic acid inhibits β-lactamases with improved in vitro activity (lower MICs) compared to phenyl-substituted analogs, due to the triazole ring enhancing target interactions .
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid showed superior inhibition of fungal HDAC (MoRpd3) at 1 µM, outperforming trichostatin A (1.5 µM required). The methoxyethyl group likely enhances solubility and target engagement .
Solubility and Stability
Solubility challenges are common in boronic acids:
- [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid precipitated in cell culture media, complicating in vitro assays despite favorable solubility predictions .
- 4-Fluoro-2-methylphenylboronic acid (CAS 139911-29-8) has a logP of ~1.5, indicating moderate lipophilicity, but its fluorinated analog may exhibit altered solubility due to polar interactions .
Comparison with Borinic Acids
Borinic acids (R₁R₂B(OH)) often outperform boronic acids in diol recognition:
Q & A
Q. What are the optimal synthetic routes for (4-Fluoro-2-phenylphenyl)boronic acid, and how do reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of halogenated precursors. For example:
- Halogenated precursor route : Reacting 4-fluoro-2-phenylbromobenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst under inert atmosphere (e.g., nitrogen) at 80–100°C in THF or dioxane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product.
- Critical factors : Catalyst loading (1–5 mol%), solvent polarity, and temperature control are crucial to avoid protodeboronation .
Q. How is the purity and structural integrity of (4-Fluoro-2-phenylphenyl)boronic acid validated?
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns via ¹H (fluorine coupling) and ¹¹B NMR (δ ~30 ppm for boronic acids) .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-MS to verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ or [M−OH]⁻) .
- HPLC/LC-MS : Quantify impurities (e.g., residual Pd) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?
(4-Fluoro-2-phenylphenyl)boronic acid acts as a nucleophilic partner, forming C–C bonds with aryl/heteroaryl halides. Key considerations:
- Substrate compatibility : Electron-withdrawing groups (e.g., fluorine) enhance reactivity by polarizing the boron center .
- Base selection : Na₂CO₃ or CsF in aqueous/organic biphasic systems (e.g., DME/H₂O) to stabilize the boronate intermediate .
Advanced Research Questions
Q. How can contradictory reactivity data in different solvents be resolved?
Contradictions arise from solvent effects on boronic acid hydration equilibria:
- Aprotic solvents (THF, DMF) : Favor the trigonal planar boronic acid (more reactive).
- Protic solvents (MeOH, H₂O) : Stabilize the tetrahedral boronate, reducing electrophilicity .
- Experimental design : Use kinetic studies (stopped-flow spectroscopy) to measure binding rates (kₒₙ/kₒff) with diols (e.g., fructose) under varying pH and solvent conditions .
Q. What strategies optimize enzyme inhibition studies involving this boronic acid?
Q. How can stability issues during long-term storage be mitigated?
- Degradation pathways : Protodeboronation (loss of boron) or oxidation.
- Stabilization methods :
- Store under inert gas (argon) at −20°C in anhydrous DMSO or THF.
- Add antioxidants (e.g., BHT) to prevent radical-mediated oxidation .
Q. What advanced analytical methods address boronic acid-diol binding kinetics?
Q. How does fluorination impact electronic properties and reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
